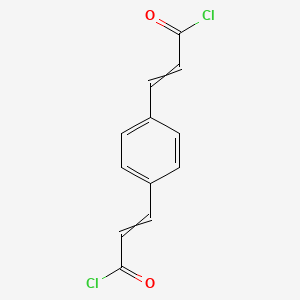

1,4-Phenylenediacryloyl chloride

説明

1,4-Phenylenediacryloyl chloride: is an organic compound with the molecular formula C12H8Cl2O2 . It is a derivative of terephthalic acid and is characterized by the presence of two acryloyl chloride groups attached to a benzene ring. This compound is primarily used in polymer chemistry due to its ability to form cross-linked polymers with desirable properties.

準備方法

Synthetic Routes and Reaction Conditions: 1,4-Phenylenediacryloyl chloride can be synthesized through the reaction of terephthalaldehyde with acryloyl chloride in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acryloyl chloride groups. The reaction can be represented as follows:

C6H4(CHO)2+2CH2=CHCOCl→C6H4(CH=CHCOCl)2+2HCl

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation to remove impurities.

化学反応の分析

Types of Reactions: 1,4-Phenylenediacryloyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The acryloyl chloride groups can be substituted by nucleophiles such as amines or alcohols, forming amides or esters.

Polymerization Reactions: It can undergo polycondensation reactions to form polymers with high thermal stability and mechanical strength.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and thiols.

Catalysts: Lewis acids or bases to facilitate the reaction.

Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran.

Major Products:

Amides and Esters: Formed through substitution reactions.

Polymers: Formed through polycondensation reactions, often used in high-performance applications.

科学的研究の応用

Applications in Polymer Chemistry

-

Polymer Synthesis :

- Monomer for Specialty Polymers : It serves as a monomer in the synthesis of various polymers such as poly(arylene ether)s, polyimides, and poly(phenylene vinylene)s. These polymers exhibit desirable properties like high thermal stability and mechanical strength.

- Crosslinking Agent : The compound acts as a crosslinking agent, enhancing the mechanical properties and thermal stability of materials. Crosslinked polymers formed using this compound are suitable for high-performance applications in electronics and aerospace.

-

Surface Functionalization :

- 1,4-Phenylenediacryloyl chloride is utilized to functionalize surfaces and nanoparticles, improving adhesion, wettability, and biocompatibility. This application is crucial in the development of advanced materials for biomedical devices.

Biomedical Applications

-

Self-Healing Hydrogels :

- Recent studies have highlighted the use of this compound in self-healing hydrogels. These hydrogels can recover from damage autonomously, making them suitable for applications in coatings and biomedical devices .

- The mechanism involves forming covalent bonds that allow the material to heal itself upon damage, which is vital for extending the lifespan of materials used in dynamic environments.

- Antimicrobial Coatings :

作用機序

The mechanism of action of 1,4-Phenylenediacryloyl chloride primarily involves its reactivity with nucleophiles. The acryloyl chloride groups are highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity allows it to act as a crosslinking agent, forming covalent linkages between polymer chains and enhancing the material’s properties.

類似化合物との比較

1,4-Butanediol diacrylate: Another diacrylate compound used in polymer synthesis.

Glycerol dimethacrylate: Used in the production of cross-linked polymers with high mechanical strength.

4-Vinylbenzyl chloride: Used in the synthesis of polymers with unique properties.

Uniqueness: 1,4-Phenylenediacryloyl chloride is unique due to its ability to form highly cross-linked polymers with excellent thermal stability and mechanical strength. Its structure allows for the formation of rigid polymer networks, making it suitable for high-performance applications in electronics, aerospace, and other industries .

生物活性

1,4-Phenylenediacryloyl chloride (PDAC) is a compound with significant biological activity, particularly in the fields of cancer research and materials science. It is characterized by its unique structure, which allows it to function as a crosslinking agent in polymerization processes and exhibit selective toxicity towards cancer cells. This article explores the biological activity of PDAC through various studies, highlighting its mechanisms of action, applications, and potential therapeutic uses.

- Chemical Formula : CHClO

- Molecular Weight : 255.1 g/mol

- CAS Number : 35288-49-4

- Physical State : Solid

- Melting Point : 171-172 °C

Structure

The structure of PDAC includes two acrylamide groups attached to a phenylene ring, contributing to its reactivity and biological properties. The presence of chlorine atoms enhances its electrophilic nature, allowing it to interact with various biological molecules.

PDAC exhibits its biological activity primarily through the following mechanisms:

- Reactive Oxygen Species (ROS) Generation : PDAC has been shown to induce oxidative stress in cancer cells by increasing ROS levels, leading to cell death via apoptosis. This selectivity is due to the higher baseline ROS levels in cancer cells compared to normal cells .

- Crosslinking Properties : As a crosslinking agent, PDAC can form hydrogels that enhance drug delivery systems and tissue engineering applications. These hydrogels can be designed to release therapeutic agents in a controlled manner .

- Selective Toxicity : Studies indicate that PDAC selectively targets transformed cells while sparing normal cells, making it a promising candidate for cancer therapy .

Study 1: Anticancer Activity

A study investigated the effects of PDAC on various cancer cell lines. Results showed that PDAC treatment resulted in significant cell death in HeLa and H1703 cells, with increased markers of oxidative stress and DNA damage observed post-treatment. The study concluded that PDAC's ability to elevate ROS levels was a key factor in its anticancer properties .

Study 2: Hydrogel Formation

Research on self-healing hydrogels incorporating PDAC demonstrated its effectiveness as a crosslinking agent. The hydrogels exhibited remarkable mechanical properties and healing capabilities when exposed to different pH environments, suggesting potential applications in biomedical fields such as wound healing and drug delivery systems .

Data Table: Biological Activity Summary

Cancer Therapy

Due to its selective cytotoxicity towards cancer cells, PDAC is being explored as an innovative therapeutic agent for cancer treatment. Its ability to induce oxidative stress selectively can be harnessed to develop targeted therapies that minimize damage to healthy tissues.

Material Science

PDAC's role as a crosslinker in polymer chemistry opens avenues for creating advanced materials with specific properties, including self-healing capabilities and enhanced mechanical strength. These materials have potential applications in coatings, adhesives, and biomedical devices.

特性

IUPAC Name |

(E)-3-[4-[(E)-3-chloro-3-oxoprop-1-enyl]phenyl]prop-2-enoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2O2/c13-11(15)7-5-9-1-2-10(4-3-9)6-8-12(14)16/h1-8H/b7-5+,8-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZLRZFBCIUDFL-KQQUZDAGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)Cl)C=CC(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)Cl)/C=C/C(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35288-49-4 | |

| Record name | 1,4-Phenylene diacryloyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。